Methyl 4-(2,2,2-trimethylacetamido)nicotinate
Description
Methyl 4-(2,2,2-trimethylacetamido)nicotinate (CAS: 773134-09-1) is a nicotinic acid derivative featuring a methyl ester group at the carboxylate position and a 2,2,2-trimethylacetamido substituent at the 4-position of the pyridine ring. The compound is commercially available as a synthetic intermediate, with applications in organic synthesis and pharmaceutical research . Its related acid form, 4-(2,2,2-trimethylacetamido)nicotinic acid (CAS: 125867-31-4), has also been documented, suggesting utility in further derivatization .
Properties
IUPAC Name |
methyl 4-(2,2-dimethylpropanoylamino)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)11(16)14-9-5-6-13-7-8(9)10(15)17-4/h5-7H,1-4H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNZHJXGMNBCSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=NC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00639879 | |
| Record name | Methyl 4-(2,2-dimethylpropanamido)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00639879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773134-09-1 | |
| Record name | Methyl 4-(2,2-dimethylpropanamido)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00639879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Methyl 4-(2,2,2-trimethylacetamido)nicotinate involves several steps. One common method includes the reaction of 4-chloronicotinic acid with 2,2,2-trimethylacetamide in the presence of a base, followed by esterification with methanol . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as methanol or ethanol, under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 4-(2,2,2-trimethylacetamido)nicotinate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the original compound .
Scientific Research Applications
Methyl 4-(2,2,2-trimethylacetamido)nicotinate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-(2,2,2-trimethylacetamido)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Structural and Functional Analogues
A. Methyl Nicotinate (CAS: 93-60-7)
- Structure : Lacks the 2,2,2-trimethylacetamido group at the 4-position.
- Applications : Widely used in topical formulations for vasodilation and skin erythema studies.
- Penetration Efficiency: demonstrates that methyl nicotinate’s skin penetration is highly dependent on formulation excipients, with erythema intensity correlating with drug concentration and vehicle composition.
B. N,N-Diethylnicotinamide (DENA)
- Structure : Features a diethylamide group instead of the ester and acetamido substituents.
- Applications: Acts as a respiratory stimulant and ligand in coordination chemistry. Uranyl nicotinate complexes (e.g., UO₂(C₆H₄NO₂)₂·0.25H₂O) highlight the role of nicotinate derivatives in forming stable metal-ligand bonds .
C. 4-(2,2,2-Trimethylacetamido)nicotinic Acid
- Structure : The carboxylic acid counterpart of the target compound.
- Applications : Likely serves as a precursor for ester derivatives. Its lower solubility compared to the methyl ester form may limit utility in hydrophobic formulations .
Biological Activity
Methyl 4-(2,2,2-trimethylacetamido)nicotinate is a derivative of methyl nicotinate, which is known for its vasodilatory properties and applications in treating muscle and joint pain. This compound exhibits significant biological activity, particularly in the context of its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
This compound is characterized by the presence of a trimethylacetamido group attached to the nicotinic acid moiety. This structural modification enhances its lipophilicity and absorption through biological membranes.
The biological activity of this compound primarily involves:
- Vasodilation : The compound acts as a peripheral vasodilator. It promotes the release of prostaglandin D2, which mediates vasodilation by acting on vascular smooth muscle cells. This effect is crucial for increasing blood flow to targeted areas, thereby alleviating pain and inflammation .
- Metabolism : Upon application, it undergoes hydrolysis to yield nicotinic acid and methanol. The rapid metabolism contributes to its short half-life in the dermal layers, typically ranging from 3 to 10 minutes .
Biological Activity and Pharmacodynamics
The pharmacodynamic profile of this compound includes:
- Topical Application : It is utilized in topical formulations to treat conditions such as muscle pain and joint disorders. Its effectiveness stems from its ability to penetrate the skin barrier efficiently .
- Absorption : Studies indicate that approximately 80-90% of the compound penetrates the skin rapidly due to its lipophilic nature. This facilitates quick therapeutic effects upon topical administration .
- Adverse Effects : While generally well-tolerated, high doses may lead to adverse reactions such as erythema or localized irritation at the application site. Long-term or excessive use can result in systemic effects similar to those seen with high doses of nicotinic acid .
Case Studies
- Clinical Trials : In human volunteers, topical administration resulted in significant cutaneous vasodilation and increased local blood flow. The efficacy was notably enhanced when combined with other therapeutic agents in multi-modal treatment approaches for chronic pain management .
- Animal Studies : In animal models (e.g., rats), doses of nicotinic acid derivatives demonstrated a dose-dependent relationship with both therapeutic effects and toxicity profiles, indicating that careful dosing is essential for maximizing benefits while minimizing risks .
Data Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
